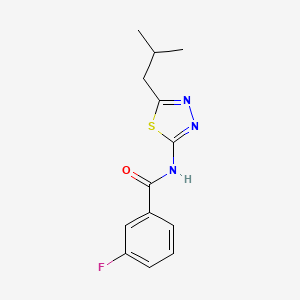![molecular formula C22H32N2O2 B5516017 9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)
9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones and related compounds involves several steps, including spirocyclization of pyridine substrates, which is a common method for constructing the diazaspiro[5.5]undecane skeleton. For example, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid in aqueous ethanol without a catalyst demonstrates the diversity in synthetic approaches for such compounds (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a spirocyclic core, which is crucial for their biological activity. The structure-activity relationship (SAR) studies of such spirocyclic compounds reveal that specific substitutions on the spirolactam ring and the nature of functional groups attached significantly influence their pharmacological properties.
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including ring-opening polymerizations and Michael addition reactions, which are pivotal for modifying their chemical properties and enhancing their biological activities. The versatility in chemical reactions allows for the synthesis of a wide range of derivatives with potential pharmacological applications.
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of functional groups such as methoxy, ethyl, and allyl contributes to the variability in their physical properties, which can affect their pharmacokinetic and pharmacodynamic profiles.
Chemical Properties Analysis
The chemical properties of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones are defined by their reactivity towards various chemical agents. These compounds can participate in multiple chemical reactions, leading to the formation of a diverse array of derivatives with enhanced or modified biological activities. The chemical versatility of these compounds is critical for exploring their therapeutic potential.
- (Ahmed et al., 2012): Synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones.
Aplicaciones Científicas De Investigación
Antihypertensive Applications
One significant application area for 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones is in the development of antihypertensive agents. These compounds have been prepared and screened for their antihypertensive effects, particularly in models like the spontaneously hypertensive rat (SHR). For instance, derivatives substituted at the 9 position have demonstrated significant antihypertensive activity, which appears predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Synthetic Applications
The synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions (MCRs) represents another research application. This synthetic approach allows for the efficient creation of complex structures, which could have implications in materials science and medicinal chemistry (Li et al., 2014).
Methodological Innovations
Research into 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones also includes methodological advancements in chemical synthesis. For example, spirocyclization of pyridine substrates has been used to construct 3,9-diazaspiro[5.5]undecane derivatives, showcasing innovative approaches to spiroheterocycle formation (Parameswarappa & Pigge, 2011).
Propiedades
IUPAC Name |
2-ethyl-9-[(4-methoxy-3-prop-2-enylphenyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-4-6-19-15-18(7-8-20(19)26-3)16-23-13-11-22(12-14-23)10-9-21(25)24(5-2)17-22/h4,7-8,15H,1,5-6,9-14,16-17H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPNSLLIAFBJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC1=O)CCN(CC2)CC3=CC(=C(C=C3)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)

![N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)
![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)
![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)

![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)
